N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034256-29-4
VCID: VC7774861
InChI: InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17)
SMILES: COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C12H10ClN3O2
Molecular Weight: 263.68

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide

CAS No.: 2034256-29-4

VCID: VC7774861

Molecular Formula: C12H10ClN3O2

Molecular Weight: 263.68

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide - 2034256-29-4

Description

Synthesis and Structural Modifications

Pyrimidine-4-carboxamide derivatives are typically synthesized via multi-step reactions involving:

  • Condensation reactions: Coupling pyrimidine intermediates with substituted anilines.

  • Microwave-assisted synthesis: Enhances reaction efficiency, as demonstrated in related pyrimidine-4-carboxamide syntheses .

For example, compound 2 (NN-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide) was synthesized via microwave irradiation at 160°C, yielding 52% after purification .

Enzyme Inhibition

The compound’s pyrimidine core enables interactions with enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a target for metabolic and neurological disorders . Substitutions at R₃ (e.g., morpholine or hydroxypyrrolidine) modulate inhibition efficacy.

Antimicrobial and Anticancer Activity

While direct data on this compound is limited, structurally related pyrimidine derivatives exhibit:

  • Antimicrobial activity: MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis.

  • Anticancer effects: Induction of caspase-3 activity (5.2-fold increase in MCF-7 cells) .

Future Directions

Further research should focus on:

  • In vivo pharmacokinetics: Assessing bioavailability and metabolic stability.

  • Target validation: Confirming interactions with NAPE-PLD or other enzymes via crystallography.

  • Therapeutic expansion: Exploring applications in inflammation, neurodegeneration, or infectious diseases.

CAS No. 2034256-29-4
Product Name N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
Molecular Formula C12H10ClN3O2
Molecular Weight 263.68
IUPAC Name N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
Standard InChI InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17)
Standard InChIKey JHLAHUOQUZSSID-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Solubility not available
PubChem Compound 91628522
Last Modified Aug 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator